![molecular formula C9H12N2OS B12226100 N-cyclopentyl-1,3-thiazole-4-carboxamide](/img/structure/B12226100.png)
N-cyclopentyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-cyclopentyl-1,3-thiazole-4-carboxamide: is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to form the thiazole ring. The reaction conditions often involve heating the mixture in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes such as column chromatography using solvent systems like n-hexane and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-cyclopentyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: The compound is used in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing inflammation. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-cyclopentyl-1,3-thiazole-4-carboxamide is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
N-cyclopentyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H12N2OS/c12-9(8-5-13-6-10-8)11-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) |
InChI Key |
JYCSJPXSXCBIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC=N2 |
Origin of Product |
United States |
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